molecular formula C20H22N2O4S B4851027 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline

2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline

Cat. No. B4851027
M. Wt: 386.5 g/mol
InChI Key: PNEPEZSZWYQXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by this compound has been shown to have a variety of biochemical and physiological effects. In neuronal cells, it has been shown to increase the levels of neuroprotective proteins and decrease the levels of pro-inflammatory cytokines. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline in lab experiments is its specificity for GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. One limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study its effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, there may be potential for the development of novel analogs of this compound with improved pharmacokinetic properties.

Scientific Research Applications

2-methyl-5-(4-morpholinylcarbonyl)-1-(phenylsulfonyl)indoline has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Its ability to inhibit GSK-3β has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, it has been shown to have mood-stabilizing effects and may be useful in the treatment of bipolar disorder. In cancer research, it has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-13-17-14-16(20(23)21-9-11-26-12-10-21)7-8-19(17)22(15)27(24,25)18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPEZSZWYQXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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